![molecular formula C18H37O5P B12623814 [2-(Hexadecanoyloxy)ethyl]phosphonic acid CAS No. 921604-69-5](/img/structure/B12623814.png)
[2-(Hexadecanoyloxy)ethyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Hexadecanoyloxy)ethyl]phosphonic acid is an organic compound characterized by the presence of a phosphonic acid group attached to a long-chain fatty acid ester This compound is notable for its unique structural features, which include a phosphonic acid moiety and a hexadecanoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hexadecanoyloxy)ethyl]phosphonic acid typically involves the esterification of hexadecanoic acid with 2-hydroxyethylphosphonic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is typically isolated through distillation or extraction techniques, followed by purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
[2-(Hexadecanoyloxy)ethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and phosphonic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol and phosphonic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(Hexadecanoyloxy)ethyl]phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a mimic of natural phospholipids.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and coatings.
Mechanism of Action
The mechanism of action of [2-(Hexadecanoyloxy)ethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong interactions with metal ions or active sites of enzymes, modulating their activity. The long-chain fatty acid ester can interact with lipid membranes, affecting membrane properties and function.
Comparison with Similar Compounds
Similar Compounds
[2-(Octadecanoyloxy)ethyl]phosphonic acid: Similar structure but with an octadecanoyloxy group.
[2-(Dodecanoyloxy)ethyl]phosphonic acid: Similar structure but with a dodecanoyloxy group.
[2-(Tetradecanoyloxy)ethyl]phosphonic acid: Similar structure but with a tetradecanoyloxy group.
Uniqueness
[2-(Hexadecanoyloxy)ethyl]phosphonic acid is unique due to its specific chain length and the presence of both a phosphonic acid group and a long-chain fatty acid ester
Properties
CAS No. |
921604-69-5 |
|---|---|
Molecular Formula |
C18H37O5P |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-hexadecanoyloxyethylphosphonic acid |
InChI |
InChI=1S/C18H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)23-16-17-24(20,21)22/h2-17H2,1H3,(H2,20,21,22) |
InChI Key |
DBJIDTSPKCDNHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



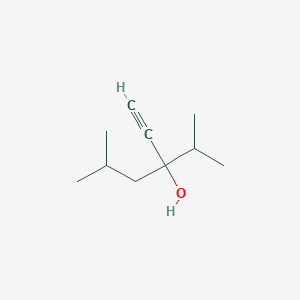
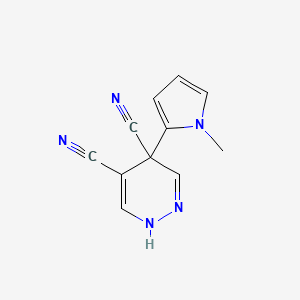
![2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12623751.png)
![4-{[(Pyridin-3-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12623753.png)
![n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B12623758.png)

![N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B12623769.png)
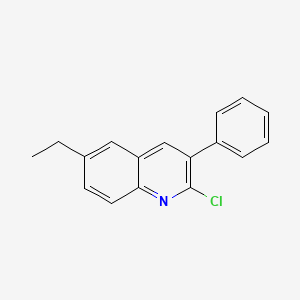

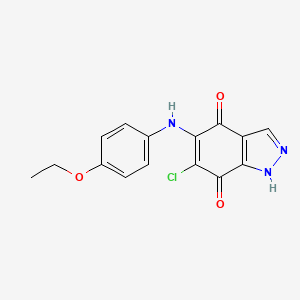
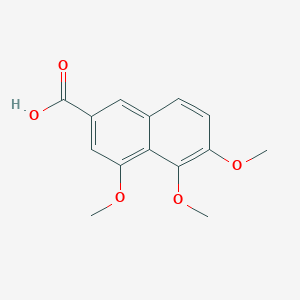
![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)
